Cas no 58971-11-2 (2-(3-Bromophenyl)ethanamine)
2-(3-Bromophenyl)ethanamine Chemical and Physical Properties
Names and Identifiers
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- 3-BROMOPHENETHYLAMINE
- 2-(3-Bromophenyl)ethylamine
- 2-(3-bromophenyl)ethanamine
- 2-(3-Bromo-phenyl)-ethylamine
- Benzeneethanamine,3-bromo-
- BENZENEETHANAMINE, 3-BROMO-
- m-bromophenethylamine
- 3-Bromobenzeneethanamine
- 2-(3-bromophenyl)ethan-1-amine
- T535ZL7726
- 2-(3-Bromo-phenyl)-ethylamine hydrochloride
- 3-bromo-phenethyamine
- PubChem23432
- PubChem17194
- (3-bromophenyl)ethylamine
- 3-BROMOPHENETHYLAIME
- (3-bromo benzyl)methylamine
- 3-Bromop
- SCHEMBL235748
- AM20060684
- DTXSID60427395
- 3-broMophenylethanaMine
- AC-6691
- 3-Bromophenethylamine, 97%
- MFCD01310790
- 58971-11-2
- UNII-T535ZL7726
- Z285143760
- GS-3907
- ORHRHMLEFQBHND-UHFFFAOYSA-N
- Q27289685
- [2-(3-bromophenyl)ethyl]amine
- B3947
- Q-102406
- EN300-77239
- CHEMBL505644
- AKOS000160050
- N-(3-Bromobenzyl)methylamine
- CS-W013199
- FT-0630048
- BDBM50262754
- AB08439
- DB-012607
- DTXCID30378229
- DB-309875
- STL483300
- 2-(3-Bromophenyl)ethanamine
-
- MDL: MFCD01310790
- Inchi: 1S/C8H10BrN/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4-5,10H2
- InChI Key: ORHRHMLEFQBHND-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1)CCN
- BRN: 2716071
Computed Properties
- Exact Mass: 199.00000
- Monoisotopic Mass: 199
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 95.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.9
- Topological Polar Surface Area: 26
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Liquid
- Density: 1.406 g/mL at 25 °C(lit.)
- Boiling Point: 132°C/12mmHg(lit.)
- Flash Point: Degrees Fahrenheit:>230°F
Degrees Celsius:>110°C - Refractive Index: n20/D 1.5740(lit.)
- PSA: 26.02000
- LogP: 2.65060
- Sensitiveness: Sensitive to light
- Solubility: Not available
2-(3-Bromophenyl)ethanamine Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H314
- Warning Statement: P280,P305+P351+P338,P310
- Hazardous Material transportation number:UN 2735
- WGK Germany:3
- Hazard Category Code: 34
- Safety Instruction: S26-S36/37/39-S45
-
Hazardous Material Identification:
- HazardClass:8
- PackingGroup:II
- Storage Condition:Store at room temperature
- Safety Term:S26;S36/37/39;S45
- Risk Phrases:R34
2-(3-Bromophenyl)ethanamine Customs Data
- HS CODE:2921499090
- Customs Data:
China Customs Code:
2921499090Overview:
2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-(3-Bromophenyl)ethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AstaTech | 56020-1/G |
2-(3-BROMO-PHENYL)-ETHYLAMINE |
58971-11-2 | 97% | 1/G |
$47 | 2022-06-02 | |
| AstaTech | 56020-5/G |
2-(3-BROMO-PHENYL)-ETHYLAMINE |
58971-11-2 | 97% | 5g |
$30 | 2023-09-17 | |
| Chemenu | CM101579-10g |
2-(3-bromophenyl)ethanamine |
58971-11-2 | 95% | 10g |
$100 | 2022-08-31 | |
| Chemenu | CM101579-25g |
2-(3-bromophenyl)ethanamine |
58971-11-2 | 95% | 25g |
$*** | 2023-05-30 | |
| Chemenu | CM101579-100g |
2-(3-bromophenyl)ethanamine |
58971-11-2 | 95% | 100g |
$*** | 2023-05-30 | |
| abcr | AB285683-1 g |
2-(3-Bromo-phenyl)-ethylamine, 97%; . |
58971-11-2 | 97% | 1g |
€57.80 | 2022-06-11 | |
| abcr | AB285683-5 g |
2-(3-Bromo-phenyl)-ethylamine, 97%; . |
58971-11-2 | 97% | 5g |
€105.20 | 2022-06-11 | |
| abcr | AB285683-10 g |
2-(3-Bromo-phenyl)-ethylamine, 97%; . |
58971-11-2 | 97% | 10g |
€152.60 | 2022-06-11 | |
| abcr | AB285683-25 g |
2-(3-Bromo-phenyl)-ethylamine, 97%; . |
58971-11-2 | 97% | 25g |
€263.20 | 2022-06-11 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0421889451-5g |
2-(3-Bromophenyl)ethanamine |
58971-11-2 | 98%(GC) | 5g |
¥ 729.4 | 2024-07-20 |
2-(3-Bromophenyl)ethanamine Suppliers
2-(3-Bromophenyl)ethanamine Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 2-(3-Bromophenyl)ethanamine
Introduction to 2-(3-Bromophenyl)ethanamine (CAS No. 58971-11-2)
2-(3-Bromophenyl)ethanamine, identified by the Chemical Abstracts Service Number (CAS No.) 58971-11-2, is a significant compound in the realm of organic chemistry and pharmaceutical research. This amine derivative features a brominated aromatic ring, making it a valuable intermediate in the synthesis of various bioactive molecules. Its structural motif, combining a phenyl ring with a bromine substituent and an ethylamine moiety, positions it as a versatile building block for drug discovery and material science applications.
The bromophenyl moiety in 2-(3-Bromophenyl)ethanamine is particularly noteworthy due to its reactivity in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular frameworks, enabling the development of novel therapeutic agents. The presence of the bromine atom facilitates these transformations, making the compound an attractive candidate for medicinal chemists seeking to introduce aromatic functionalities into their libraries.
In recent years, there has been growing interest in exploring the pharmacological potential of 2-(3-Bromophenyl)ethanamine and its derivatives. Researchers have leveraged its structural features to design molecules with potential applications in neurological disorders, cancer therapy, and anti-inflammatory treatments. For instance, studies have indicated that certain analogs of this compound exhibit inhibitory effects on enzymes implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's.
The ethanamine backbone of 2-(3-Bromophenyl)ethanamine contributes to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. This property is particularly valuable in drug design, where precise molecular recognition is essential for efficacy. The compound's amine group can also be further functionalized, allowing for the creation of more diverse derivatives with tailored properties.
From a synthetic chemistry perspective, 2-(3-Bromophenyl)ethanamine serves as a precursor for more complex structures. Its preparation typically involves nucleophilic aromatic substitution or reduction reactions starting from halogenated aromatic precursors. These synthetic routes highlight its accessibility and utility in multi-step organic syntheses.
Recent advancements in computational chemistry have further enhanced the understanding of 2-(3-Bromophenyl)ethanamine's reactivity and binding properties. Molecular modeling studies have revealed insights into how modifications at the bromine or amine positions can modulate its interactions with biological targets. Such computational approaches are increasingly integral to modern drug discovery pipelines, complementing experimental efforts.
The pharmaceutical industry has also recognized the importance of 2-(3-Bromophenyl)ethanamine as a scaffold for lead optimization. By systematically varying its structural features, researchers can explore different pharmacophores and assess their potential as drug candidates. This iterative process is crucial for identifying molecules with optimal pharmacokinetic and pharmacodynamic profiles.
Beyond pharmaceutical applications, 2-(3-Bromophenyl)ethanamine finds utility in materials science. Its ability to participate in cross-coupling reactions makes it valuable for synthesizing conjugated polymers and organic electronic materials. These materials are used in applications ranging from organic light-emitting diodes (OLEDs) to photovoltaic cells, showcasing the compound's broad industrial relevance.
The chemical community continues to investigate new synthetic methodologies for 2-(3-Bromophenyl)ethanamine, driven by its versatility and importance. Catalytic processes that improve yield and selectivity are particularly sought after, as they enhance efficiency and sustainability in chemical manufacturing.
In conclusion, 2-(3-Bromophenyl)ethanamine (CAS No. 58971-11-2) is a multifaceted compound with significant implications in both pharmaceuticals and materials science. Its unique structural features enable diverse applications, from drug development to advanced material synthesis. As research progresses, further insights into its reactivity and biological activity will undoubtedly expand its utility across multiple scientific domains.
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